Trichloro(dimethylsulfonio)boranuide

Catalog No.
S766200
CAS No.
5523-19-3
M.F
C2H6BCl3S
M. Wt
179.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro(dimethylsulfonio)boranuide

CAS Number

5523-19-3

Product Name

Trichloro(dimethylsulfonio)boranuide

IUPAC Name

trichloro(dimethylsulfonio)boranuide

Molecular Formula

C2H6BCl3S

Molecular Weight

179.3 g/mol

InChI

InChI=1S/C2H6BCl3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

YNDYUDLLOGOQNW-UHFFFAOYSA-N

SMILES

[B-]([S+](C)C)(Cl)(Cl)Cl

Synonyms

(T-4)-Trichloro[thiobis[methane]]boron; Methyl Sulfide Compd. with Boron Chloride (BCl3) (1:1); Trichloroborane Compd. with Thiobis[methane] (1:1)Thiobismethane Boron Complex; Thiobismethane compd. with Trichloroborane (1:1); (Dimethyl Sulfide)trich

Canonical SMILES

[B-]([S+](C)C)(Cl)(Cl)Cl

Lewis Acid Catalyst:

Boron trichloride methyl sulfide complex (BTMSC) acts as a Lewis acid, meaning it accepts electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions, including:

  • Dealkylation of aryl ethers: BTMSC cleaves the carbon-oxygen bond in aryl ethers (compounds with an aromatic ring bonded to an ether group), converting them to phenols (compounds with a hydroxyl group bonded to an aromatic ring). Source:

Other Potential Applications:

While research on BTMSC is ongoing, here are some other potential applications being explored:

  • Additive in cationic polymerization: BTMSC may play a role in initiating or controlling the polymerization process of certain monomers using cationic initiators. Source:
  • Organic solvent: Due to its specific properties, BTMSC might be useful in specialized applications as a solvent for certain chemical reactions.

Boron trichloride methyl sulfide complex (BCl3•CH3SCH3), also known as dimethyl sulfide-trichloroborane or trichloroborane-methyl sulfide, is a fascinating compound formed by the Lewis acid-base adduct between boron trichloride (BCl3) and methyl sulfide (CH3SCH3) []. This complex has gained significant interest in scientific research due to its diverse potential applications, including its antioxidant, anti-inflammatory, and antiviral properties [, ].


Molecular Structure Analysis

The boron trichloride methyl sulfide complex possesses a trigonal planar geometry around the boron atom (B) with three chlorine atoms (Cl) attached. The methyl sulfide moiety (CH3SCH3) acts as a Lewis base, donating its lone pair on the sulfur atom (S) to the empty p-orbital of boron, forming a coordinate covalent bond []. This interaction results in a tetrahedral geometry around the sulfur atom with two methyl groups (CH3) and a single bond with boron.


Chemical Reactions Analysis

Synthesis:

The most common method for synthesizing boron trichloride methyl sulfide complex involves the direct reaction of boron trichloride with methyl sulfide in an inert solvent, typically dichloromethane (CH2Cl2), at low temperatures [].

BCl3 + CH3SCH3 → BCl3•CH3SCH3

Decomposition:

The complex is thermally unstable and decomposes upon heating, releasing boron trichloride and methyl sulfide [].

BCl3•CH3SCH3 (Δ) → BCl3 + CH3SCH3 

Other Relevant Reactions:

Due to its Lewis acid nature, the BCl3 moiety in the complex can participate in various reactions with Lewis bases. For instance, it can act as a catalyst for cationic polymerization and alkylation reactions involving organic solvents [, ].

Physical and Chemical Properties

  • Melting Point: 88-90 °C (literature value) []
  • Appearance: White powder []
  • Solubility: Soluble in dichloromethane and other organic solvents, but hydrolyzes readily in water [].
  • Stability: Moisture sensitive and decomposes upon heating [].
  • Antioxidant Activity: The complex might scavenge free radicals due to the presence of sulfur atoms, preventing cellular damage caused by oxidative stress [].
  • Anti-inflammatory Activity: It is suggested that the compound may modulate the activity of inflammatory enzymes and signaling pathways [].
  • Antiviral Activity: Studies suggest that the complex can inhibit the replication of HIV, possibly by interacting with viral enzymes or membranes [].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Trichloro[(methylsulfanyl)methane]boron

Dates

Modify: 2023-08-15

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